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Introduction
The enzymatic hydrolysis of peptides is a fundamental process in biochemistry and is of

significant interest in drug discovery and development, particularly in the study of proteases.

Carboxypeptidase A, a metalloenzyme, is a well-characterized exopeptidase that catalyzes the

hydrolysis of the C-terminal peptide bond of proteins and peptides. One synthetic substrate

commonly used to assay carboxypeptidase A activity is benzoylglycylglycine (BGG). The

hydrolysis of BGG yields benzoic acid and glycylglycine, which is further hydrolyzed to two

molecules of glycine.

This application note provides a detailed protocol for the spectrophotometric determination of

BGG hydrolysis by monitoring the release of glycine using the ninhydrin reaction. The ninhydrin

reagent reacts with the primary amino group of glycine to produce a deep purple-colored

compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm. The

intensity of the color produced is directly proportional to the concentration of glycine released,

providing a quantitative measure of enzyme activity. This method offers a simple, sensitive, and

cost-effective way to study the kinetics of carboxypeptidase A and to screen for potential

inhibitors.

Principle of the Assay
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The assay is a two-step process. First, benzoylglycylglycine is incubated with the enzyme

(e.g., carboxypeptidase A), which catalyzes its hydrolysis, releasing glycine. In the second step,

the reaction is stopped, and the amount of glycine produced is quantified by reacting it with

ninhydrin. The resulting colored product is then measured spectrophotometrically at 570 nm.

The concentration of glycine is determined by comparing the absorbance to a standard curve

prepared with known concentrations of glycine.

Data Presentation
The following table summarizes representative kinetic parameters for the hydrolysis of a

substrate analogous to benzoylglycylglycine, benzoylglycyl-glycyl-L-phenylalanine (Bz-Gly-

Gly-Phe), by bovine pancreatic carboxypeptidase A at pH 7.5.[1] This data is provided to

illustrate the type of quantitative information that can be obtained using kinetic studies.

Substrate kcat (min-1) kcat/Km (M-1min-1)

Bz-Gly-Gly-Phe 1.2 x 103 1.0 x 105

Experimental Protocols
Materials and Reagents

Benzoylglycylglycine (BGG)

Carboxypeptidase A (from bovine pancreas)

Glycine

Ninhydrin

Hydrindantin

2-Methoxyethanol (or ethylene glycol monomethyl ether)

Sodium acetate

Glacial acetic acid
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Tris-HCl

Sodium chloride (NaCl)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Distilled or deionized water

Spectrophotometer

Water bath

Vortex mixer

Pipettes and tips

Test tubes or microcentrifuge tubes

Preparation of Solutions
Tris-HCl Buffer (50 mM, pH 7.5, containing 100 mM NaCl): Dissolve 6.057 g of Tris base and

5.844 g of NaCl in approximately 800 mL of distilled water. Adjust the pH to 7.5 with 1 M HCl.

Bring the final volume to 1 L with distilled water.

Benzoylglycylglycine (BGG) Substrate Solution (10 mM): Dissolve 25.02 mg of BGG in 10

mL of Tris-HCl buffer.

Carboxypeptidase A Enzyme Solution (1 mg/mL stock): Prepare a 1 mg/mL stock solution of

carboxypeptidase A in cold 10% LiCl solution. For the assay, dilute the stock solution to the

desired concentration (e.g., 10 µg/mL) with cold Tris-HCl buffer immediately before use.

Glycine Standard Stock Solution (10 mM): Dissolve 75.07 mg of glycine in 100 mL of distilled

water.

Ninhydrin Reagent: In a fume hood, dissolve 2.0 g of ninhydrin and 0.3 g of hydrindantin in

75 mL of 2-methoxyethanol. Add 25 mL of 4 M sodium acetate buffer (pH 5.5) and mix well.
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Store in a dark, airtight bottle at 4°C. This reagent should be prepared fresh weekly.

Enzymatic Hydrolysis Procedure
Set up a series of test tubes for the enzymatic reaction. Include tubes for a blank (no

enzyme), a positive control (enzyme and substrate), and test samples (e.g., with potential

inhibitors).

To each tube, add 400 µL of Tris-HCl buffer.

Add 500 µL of the 10 mM BGG substrate solution to each tube.

If testing inhibitors, add the desired concentration of the inhibitor to the respective tubes and

pre-incubate with the enzyme for a specified time.

Initiate the reaction by adding 100 µL of the diluted carboxypeptidase A solution to the

appropriate tubes. For the blank, add 100 µL of Tris-HCl buffer instead of the enzyme

solution.

Incubate the reaction mixtures at 37°C for a defined period (e.g., 10, 20, 30 minutes). The

optimal incubation time should be determined empirically to ensure the reaction is in the

linear range.

Stop the reaction by placing the tubes in a boiling water bath for 5 minutes to denature the

enzyme.

Ninhydrin Assay for Glycine Quantification
Prepare a glycine standard curve. In a new set of test tubes, add 0, 10, 20, 40, 60, 80, and

100 µL of the 10 mM glycine standard stock solution. Adjust the final volume in each tube to

1 mL with distilled water to obtain final concentrations of 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM

glycine.

Take a 100 µL aliquot from each of the stopped enzymatic reaction tubes and transfer to a

new set of test tubes.

Add 900 µL of distilled water to each of these tubes to bring the total volume to 1 mL.
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To each tube from the standard curve and the enzymatic reaction aliquots, add 1 mL of the

ninhydrin reagent.

Mix the contents of the tubes thoroughly by vortexing.

Cover the tubes with marbles or loose-fitting caps and place them in a boiling water bath for

20 minutes.

Remove the tubes from the water bath and allow them to cool to room temperature.

Add 3 mL of 50% ethanol to each tube and mix well.

Measure the absorbance of each solution at 570 nm using a spectrophotometer. Use the "0

mM" glycine standard as the blank for the spectrophotometer.

Plot the absorbance values of the glycine standards against their corresponding

concentrations to generate a standard curve.

Determine the concentration of glycine in the enzymatic reaction samples by interpolating

their absorbance values on the standard curve.

Calculate the rate of BGG hydrolysis based on the amount of glycine produced over the

incubation time.
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Click to download full resolution via product page

Caption: Experimental workflow for the spectrophotometric determination of BGG hydrolysis.

Caption: Reaction pathway of BGG hydrolysis and subsequent detection of glycine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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